molecular formula C11H15N5O B2783082 2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline CAS No. 1243644-47-4

2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline

Cat. No.: B2783082
CAS No.: 1243644-47-4
M. Wt: 233.275
InChI Key: FXYCKOUGZBRDCX-UHFFFAOYSA-N
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Description

2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxy group, a tetrazole ring, and an isopropyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.

    Attachment of the Tetrazole Ring to the Aniline Core: This step involves the coupling of the tetrazole ring with the aniline derivative. This can be achieved through a nucleophilic substitution reaction where the tetrazole ring acts as a nucleophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the aniline derivative using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro group (if present) to form amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, primarily at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are typically employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The methoxy group and tetrazole ring play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Interaction with Receptors: It can act as an agonist or antagonist at specific receptors, modulating their signaling pathways.

    Induction of Apoptosis: In cancer cells, it may induce apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[2-(propan-2-yl)phenoxymethyl]aniline
  • 2-methoxy-5-nitro-N-(propan-2-yl)aniline
  • 2-methoxy-5-prop-2-enylphenol

Uniqueness

2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole ring enhances its stability and binding affinity towards specific molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-methoxy-5-(2-propan-2-yltetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-7(2)16-14-11(13-15-16)8-4-5-10(17-3)9(12)6-8/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYCKOUGZBRDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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